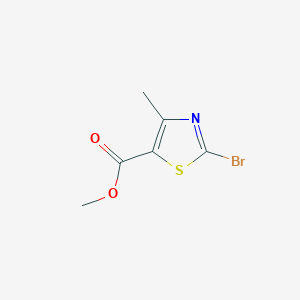

Methyl 2-bromo-4-methylthiazole-5-carboxylate

Beschreibung

Methyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 56355-61-4) is a brominated thiazole derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . It features a methyl ester group at position 5, a bromine substituent at position 2, and a methyl group at position 4 on the thiazole ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. Its structural attributes, including the electron-withdrawing bromine atom and ester functionality, make it a versatile building block for further derivatization, such as cross-coupling reactions or nucleophilic substitutions .

Eigenschaften

IUPAC Name |

methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVCIABWEOYYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515263 | |

| Record name | Methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81569-51-9 | |

| Record name | Methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Bromination of 4-methylthiazole-5-carboxylic acid followed by Esterification

The most common and well-documented method for preparing methyl 2-bromo-4-methylthiazole-5-carboxylate involves two main steps:

Step 1: Bromination

4-methylthiazole-5-carboxylic acid is selectively brominated at the 2-position of the thiazole ring using a brominating agent such as N-bromosuccinimide (NBS). This reaction typically requires a catalyst like iodine to initiate the bromination process. The reaction is conducted under mild conditions to avoid over-bromination or ring degradation. Solvents such as tetrahydrofuran (THF) or dichloromethane are commonly used to dissolve the substrate and reagents.Step 2: Esterification

The brominated acid intermediate is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester. The esterification is typically performed under reflux conditions to drive the reaction to completion.

This two-step sequence can be summarized as follows:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | N-bromosuccinimide (NBS), iodine catalyst, THF or DCM, mild temperature (room temp to 40°C) | 2-bromo-4-methylthiazole-5-carboxylic acid |

| 2 | Esterification | Methanol, acid catalyst, reflux (60–80°C) | This compound |

This method yields the target compound with high purity and good yield, suitable for laboratory and pilot-scale synthesis.

One-Pot or "One-Pot Cooking" Approaches (Related Thiazole Derivatives)

Though specific one-pot methods for this compound are less documented, related thiazole derivatives (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) have been synthesized via one-pot bromination and cyclization reactions. These methods use commercially available starting materials such as acetoacetate esters and N-bromosuccinimide in solvents like water and tetrahydrofuran, followed by reaction with thiourea derivatives to form the thiazole ring and introduce bromination in a streamlined process. Such approaches suggest potential for future optimization of this compound synthesis.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may be scaled up using continuous flow reactors to enhance efficiency, reproducibility, and safety. Automated control of reaction parameters such as temperature, reagent feed rates, and reaction time allows for consistent product quality and cost-effective production. The bromination and esterification steps can be optimized for larger batches, with in-line purification techniques such as crystallization or chromatography to ensure high purity.

Reaction Mechanism Insights

- Bromination Mechanism: NBS acts as a bromine donor under the catalytic influence of iodine, generating electrophilic bromine species that selectively attack the 2-position of the thiazole ring due to electronic and steric factors.

- Esterification Mechanism: Acid-catalyzed nucleophilic attack of methanol on the carboxylic acid, followed by proton transfers and water elimination, forms the methyl ester.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

Spectroscopic characterization confirms the substitution pattern:

- NMR (¹H and ¹³C) identifies the methyl group at C4 and confirms bromination at C2.

- IR spectroscopy shows ester carbonyl peaks (~1700 cm⁻¹).

- Mass spectrometry confirms molecular weight and bromine isotopic pattern.

Purification often involves column chromatography with silica gel and solvent mixtures such as ethyl acetate/hexane to isolate the pure methyl ester derivative.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Reagents and Conditions

Mechanistic Insights

-

Alkylation : Bromine substitution with alkyl halides proceeds via an SN₂ mechanism in polar aprotic solvents (e.g., DMF), facilitated by a base (K₂CO₃) to deprotonate nucleophiles .

-

Amination : Thiourea derivatives act as nucleophiles in a one-pot bromination-cyclization process, forming 2-amino-thiazole scaffolds under mild conditions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused or functionalized thiazole systems.

Example Reaction

-

Synthesis of Bisthiazoles : Reaction with acetylene dicarboxylates and thiourea derivatives in SiO₂-mediated conditions yields alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates .

Conditions :

-

Solvent: THF/H₂O or PEG-400

-

Catalyst: SiO₂ or none

-

Temperature: 50–80°C

-

Yield: 60–75%

Green Chemistry Approaches

Environmentally friendly methodologies reduce hazardous waste:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-bromo-4-methylthiazole-5-carboxylate serves as a crucial building block in organic synthesis, enabling the creation of more complex thiazole derivatives. It is utilized in the development of various biologically active compounds, including pharmaceuticals .

Biological Research

The compound is investigated for its potential antimicrobial and antifungal properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

In medicinal applications, this compound is explored as a precursor for anti-inflammatory and anticancer agents. Research indicates that derivatives of this compound can inhibit cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells .

Case Study: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability (approximately 39.8% in Caco-2 cells), suggesting its potential as an anticancer therapeutic.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals such as fungicides and herbicides. Its thiazole ring structure enhances its effectiveness against specific pests while minimizing harm to beneficial organisms .

Wirkmechanismus

The mechanism of action of methyl 2-bromo-4-methylthiazole-5-carboxylate involves its interaction with various molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0)

- Molecular Formula: C₇H₈BrNO₂S (MW: 250.11 g/mol) .

- Physical Properties: Melting point of 68°C (vs.

- Synthesis : Prepared via Pd-catalyzed fluorination of tert-butyl 2-bromo-4-methylthiazole-5-carboxylate, followed by esterification .

- Applications : Used in the synthesis of thiazole-4- and -5-carboxylates and as a precursor for liver-targeted SCD1 inhibitors .

- Safety : Similar hazards (H302, H315, H319, H335) but higher molecular weight and lipophilicity compared to the methyl analog .

tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate

- Molecular Formula: C₉H₁₂BrNO₂S (MW: 278.17 g/mol) .

- Role : Serves as a fluorination precursor; the tert-butyl group enhances steric protection during reactions.

- Synthesis : Produced via bromination of tert-butyl 4-methylthiazole-5-carboxylate, yielding 53% isolated product .

Methyl 2-bromo-5-methylthiazole-4-carboxylate (Positional Isomer)

- Molecular Formula: C₆H₆BrNO₂S (MW: 236.09 g/mol) .

- Key Difference : Substituent positions (methyl at 5 vs. 4) alter electronic and steric properties, affecting reactivity in cross-coupling reactions.

- Applications: Limited data, but similar use in drug discovery pipelines .

Ethyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 79247-80-6)

- Molecular Formula: C₇H₈BrNO₂S (MW: 250.11 g/mol) .

- Structural Variation : Bromine at position 5 and ester at position 2. This arrangement may influence binding affinity in kinase inhibitors compared to the 5-carboxylate analogs .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Table 2: Hazard Profiles

Biologische Aktivität

Methyl 2-bromo-4-methylthiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrNO2S. The presence of a bromine atom and a thiazole ring contributes to its reactivity and biological activity. The compound is often utilized as a precursor in the synthesis of various biologically active molecules.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been shown to possess antibacterial, antifungal, and antimalarial properties:

- Antibacterial Activity : Studies have demonstrated that thiazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 1.95–3.91 µg/mL against Micrococcus luteus and Bacillus spp. .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus niger with MIC values ranging from 3.92 to 4.23 mM .

Anticancer Activity

The anticancer potential of this compound is noteworthy. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting mitotic kinesins such as HSET (KIFC1), which are crucial for cancer cell survival . This interaction leads to multipolar spindle formation, ultimately resulting in cell death.

- Case Studies : In vitro studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against human cancer cell lines, including glioblastoma U251 cells and melanoma WM793 cells . These compounds have demonstrated IC50 values ranging from 10–30 µM, indicating their potency in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Variations in substituents on the thiazole ring significantly influence their efficacy:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as nitro (NO2) enhances antibacterial activity by increasing lipophilicity .

- Hydrophobic Moieties : Incorporating hydrophobic groups at specific positions on the thiazole ring has been linked to improved antimicrobial and anticancer activities .

Applications in Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting infectious diseases and cancer therapies. Its unique structural features facilitate the development of novel drugs with enhanced efficacy against resistant strains of bacteria and cancer cells.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-bromo-4-methylthiazole-5-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via bromination of a precursor thiazole ring, followed by esterification. Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents, as demonstrated in analogous Pd-mediated fluorination of heteroaryl bromides . Key steps include:

- Use of tert-butyl esters as intermediates to stabilize reactive groups.

- Purification via flash chromatography (5% EtOAc/hexanes) to isolate the product .

- Optimization of reaction temperature and catalyst loading (e.g., Pd(PPh₃)₄) to suppress side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester group integration .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, while ORTEP-III generates graphical representations of the molecular structure .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution or transition metal-catalyzed couplings. Comparative studies with analogous compounds (e.g., ethyl 2-bromo-4-methylthiazole-5-carboxylate) show that steric hindrance from the methyl group at the 4-position may slow reactivity, requiring tailored catalysts (e.g., Pd with bulky ligands) . Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) can quantify these effects.

Q. What computational or experimental methods are used to analyze the thiazole ring’s conformational dynamics?

- Methodological Answer :

- Puckering Analysis : Cremer-Pople coordinates quantify out-of-plane deviations for five-membered rings, with amplitude (q) and phase (φ) parameters defining pseudorotational states .

- DFT Calculations : Geometry optimization and frequency analysis predict stable conformers and transition states.

- Crystallographic Data : SHELX-refined structures provide experimental validation of computational models .

Q. How can this compound serve as a precursor for bioactive derivatives?

- Methodological Answer :

- Carboxamide Derivatives : React with amines under EDCI/HOBt coupling to replace the ester group, as shown in the synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate .

- Heterocyclic Functionalization : Introduce substituents via Pd-catalyzed cross-coupling to enhance pharmacological properties (e.g., fluorination for metabolic stability) .

- SAR Studies : Compare bioactivity of derivatives with varying substituents at the 4-methyl and 5-carboxylate positions.

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in solubility data for this compound?

- Methodological Answer : While Ethyl 2-bromo-4-methylthiazole-5-carboxylate is reported as water-insoluble , solubility for the methyl ester may vary due to polarity differences. Systematic testing in aprotic solvents (e.g., DMSO, DMF) and aqueous mixtures (e.g., MeOH/H₂O) is recommended. Purity should be verified via HPLC to rule out contaminants affecting solubility.

Experimental Design Considerations

Q. What strategies mitigate decomposition during storage or reaction of this compound?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Reaction Conditions : Avoid prolonged exposure to moisture or strong bases. Use stabilizing additives (e.g., molecular sieves) in reactions involving nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.